molecular formula C12H11N3O4 B099499 Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 17304-69-7

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B099499
CAS No.: 17304-69-7
M. Wt: 261.23 g/mol
InChI Key: KCKQEVLPVNRLNX-UHFFFAOYSA-N
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Description

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative synthesized via a solvent-free 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate and aryl azides, such as p-bromoazidobenzene, under thermal conditions (80–90°C for 3 minutes) . This method achieves high yields (93%) and regioselectivity, making it a preferred route for generating triazole diesters. The compound features two ester groups at positions 4 and 5 of the triazole ring and a phenyl substituent at position 1, contributing to its planar aromatic structure. Its spectroscopic characterization includes distinct NMR signals for the non-equivalent methyl ester protons (δH 3.97 and 4.00 ppm) and carbonyl carbons resonating at δC 168.2–168.5 ppm .

Properties

IUPAC Name

dimethyl 1-phenyltriazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKQEVLPVNRLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339379
Record name Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17304-69-7
Record name Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Phenyl Azide

Phenyl azide is typically prepared via diazotization of aniline. Aniline reacts with sodium nitrite in hydrochloric acid at 0–5°C to form a diazonium salt, which is subsequently treated with sodium azide. This step requires careful temperature control to avoid side reactions.

Cycloaddition with Dimethyl Acetylenedicarboxylate

The azide undergoes a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate in the presence of a Cu(I) catalyst. A representative procedure involves:

  • Dissolving phenyl azide (1.0 equiv) and dimethyl acetylenedicarboxylate (1.1 equiv) in a 3:1 mixture of tert-butanol and water.

  • Adding CuSO<sub>4</sub>·5H<sub>2</sub>O (5 mol%) and sodium ascorbate (10 mol%) as a reducing agent.

  • Stirring the reaction at room temperature for 12–24 hours.

The reaction proceeds regioselectively due to the symmetric nature of the alkyne, yielding the 1-phenyl-4,5-dicarboxylate product exclusively.

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layer is dried over Na<sub>2</sub>SO<sub>4</sub>, and the solvent is evaporated. Crude product purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol, affording yields of 75–85%.

Alternative Synthetic Approaches

Ruthenium-Catalyzed Cycloaddition

While CuAAC dominates, Ru(II)-catalyzed cycloadditions offer complementary regioselectivity for asymmetric alkynes. However, this method is less relevant for dimethyl acetylenedicarboxylate due to its symmetry.

Strain-Promoted Azide-Alkyne Cycloaddition

Non-catalytic methods using cyclooctynes have been explored to avoid metal contamination. However, these approaches suffer from slower kinetics and lower yields (≤50%), limiting their practicality.

Optimization of Reaction Conditions

Key parameters influencing yield and efficiency include:

ParameterOptimal ConditionEffect on Yield
Catalyst Loading5 mol% CuSO<sub>4</sub>Maximizes turnover
Solvent Systemtert-BuOH/H<sub>2</sub>O (3:1)Enhances solubility
Temperature25°CBalances rate and side reactions
Reaction Time18 hoursEnsures completion

Elevating temperatures (>40°C) accelerates the reaction but promotes triazole decomposition, while polar aprotic solvents (e.g., DMF) improve solubility at the cost of harder purification.

Large-Scale Synthesis and Industrial Considerations

Scaling CuAAC requires addressing:

  • Safety : Phenyl azide’s explosive nature necessitates controlled addition and inert atmospheres.

  • Catalyst Recovery : Immobilized Cu catalysts on silica or polymers enable reuse over 5–7 cycles without significant activity loss.

  • Continuous Flow Systems : Microreactors reduce hazards by minimizing azide accumulation, achieving 90% yield at 1 kg/day throughput.

Analytical Characterization

The product is characterized by:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.72 (s, 1H, triazole-H), 7.50–7.30 (m, 5H, phenyl-H), 3.90 (s, 6H, OCH<sub>3</sub>).

  • <sup>13</sup>C NMR : δ 160.2 (C=O), 144.1 (triazole-C), 129.3–126.8 (phenyl-C), 52.4 (OCH<sub>3</sub>).

  • IR : 1720 cm<sup>−1</sup> (C=O stretch), 2100 cm<sup>−1</sup> (triazole ring) .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can yield different triazole-based products.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazoles .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate has been studied for its potential as an antitumor agent. Research indicates that compounds containing the triazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of triazole showed IC50 values in the low micromolar range against MDA-MB-231 and MCF-7 breast cancer cells .

Mechanism of Action:
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The incorporation of the triazole ring enhances the interaction with biological targets, leading to increased efficacy .

Agricultural Applications

Pesticidal Activity:
Recent studies have explored the use of this compound as a potential pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals. The compound's structure allows for modifications that can enhance its bioactivity against specific pests while minimizing toxicity to non-target organisms .

Material Science

Synthesis of Functional Materials:
this compound can be utilized in the synthesis of functional materials through click chemistry techniques. The triazole ring facilitates the formation of polymers and nanomaterials with desirable properties such as thermal stability and mechanical strength .

Case Study:
A notable application was reported where this compound was used to synthesize a new class of polymeric materials that exhibited enhanced conductivity and mechanical properties. The incorporation of triazole units into the polymer backbone improved the overall performance in electronic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor AgentSignificant antiproliferative activity against cancer cells (IC50 < 20 µM)
AgriculturePesticide DevelopmentEffective against specific pests with low toxicity to non-target species
Material ScienceSynthesis of Functional MaterialsEnhanced thermal stability and conductivity in polymers

Mechanism of Action

The mechanism by which Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The ester groups enhance its solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazole diesters vary in substituents at position 1 and ester groups (methyl/ethyl), which influence their reactivity and biological activity:

Compound Name Substituent at Position 1 Ester Groups Key Properties/Applications Reference
Dimethyl 1-(4-bromophenyl)-1H-triazole-4,5-dicarboxylate 4-bromophenyl Methyl Precursor for Schiff bases (anti-COVID-19 studies)
Diethyl 1-(2-oxo-2-phenylethyl)-1H-triazole-4,5-dicarboxylate 2-oxo-2-phenylethyl Ethyl Chemoselective reduction to hydroxy derivatives
Dimethyl 1-benzyl-1H-triazole-4,5-dicarboxylate Benzyl Methyl Model compound for undergraduate NMR studies
Dimethyl 1-(2-(4-benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-triazole-4,5-dicarboxylate Benzothiazole-piperazine conjugate Methyl Anticancer activity (IC50: 1.2–3.8 µM)
Diethyl 1-((4-methyl-2-phenyloxazolin-4-yl)methyl)-1H-triazole-4,5-dicarboxylate Oxazoline-methyl Ethyl Antibacterial activity (MIC: 8–32 µg/mL)

Key Observations :

  • Ester Group Impact : Methyl esters (e.g., dimethyl derivatives) exhibit higher thermal stability and crystallinity compared to ethyl esters, which may enhance bioavailability .
  • Substituent-Driven Activity : Benzothiazole-piperazine and oxazoline substituents enhance anticancer and antibacterial properties, respectively, due to improved target binding . In contrast, simple phenyl or benzyl groups are less bioactive but serve as synthetic intermediates .
Reactivity and Functionalization
  • Reduction Behavior : NaBH4 selectively reduces ketone groups in dimethyl 1-(2-oxo-2-phenylethyl)-1H-triazole-4,5-dicarboxylate to hydroxy derivatives without affecting ester functionalities .
  • Photolysis : Diethyl esters (e.g., diethyl 1-(1-naphthyl)-1H-triazole-4,5-dicarboxylate) undergo faster photodegradation than dimethyl analogs, likely due to increased steric flexibility .

Biological Activity

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (DPTD) is a heterocyclic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

DPTD has a molecular formula of C12H11N3O4C_{12}H_{11}N_{3}O_{4} and a molecular weight of 261.23 g/mol. The compound features a triazole ring substituted with a phenyl group and two ester groups at the 4 and 5 positions. Its structure is critical to its biological activity, influencing interactions with various biomolecules.

Enzyme Interactions

DPTD has been shown to interact with several enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to the inhibition or modulation of enzyme activity, affecting metabolic pathways and cellular functions .

Table 1: Enzyme Interaction Summary

EnzymeType of InteractionEffect on Activity
Cytochrome P450InhibitionAlters drug metabolism
Carbonic Anhydrase-IIModerate InhibitionAffects pH regulation

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways such as MAPK/ERK. This modulation can lead to changes in cell proliferation, apoptosis, and gene expression related to metabolic processes .

Antimicrobial Activity

Recent studies have indicated that DPTD exhibits antimicrobial properties. For instance, it has demonstrated significant activity against various bacterial strains in vitro. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Anticancer Properties

DPTD has been explored for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The compound's ability to inhibit specific kinases involved in cancer progression has also been noted .

Case Study: Anticancer Activity

In a study examining the effects of DPTD on breast cancer cells (MCF-7), the compound was found to reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Applications in Drug Development

DPTD is being investigated as a potential lead compound for drug development due to its ability to target specific enzymes and receptors associated with various diseases. Its structural features allow for modifications that can enhance its efficacy and selectivity .

Comparative Analysis with Similar Compounds

To understand DPTD's unique properties better, it is useful to compare it with other triazole derivatives:

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
Dimethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4,5-dicarboxylateAnticancerEnhanced selectivity
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylateModerate antimicrobialDifferent substitution pattern

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving hydrazide precursors and cyclization reactions. For example, refluxing hydrazide derivatives in DMSO for extended periods (e.g., 18 hours) followed by distillation and crystallization in water-ethanol yields triazole derivatives with moderate yields (~65%) . Optimization involves adjusting solvent polarity, reaction time, and temperature to enhance cyclization efficiency. Glacial acetic acid is often used as a catalyst in condensation steps with aldehydes to improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C–N–N angles of ~108.01°), torsion angles (e.g., C10–N1–N2–N3 = −0.86°), and unit cell parameters (e.g., triclinic system with a=8.0504a = 8.0504 Å, b=9.6941b = 9.6941 Å) . Complementary techniques include 1^1H/13^{13}C NMR for verifying proton environments (e.g., methyl ester groups at δ ~3.8–4.0 ppm) and IR spectroscopy for identifying carbonyl stretches (~1700 cm1^{-1}) .

Q. What are the key challenges in achieving high purity and yield during synthesis, and how are they addressed?

  • Methodological Answer : Low yields (e.g., 65%) often arise from incomplete cyclization or side reactions. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential . Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., 1:1 molar ratio of hydrazide to aldehyde) minimizes byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., NMR chemical shifts vs. X-ray crystallography results) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, crystallographic data show planar triazole rings, while NMR might suggest slight distortions due to solvent interactions. Computational modeling (DFT calculations) can reconcile these differences by simulating solution-phase conformers . Cross-validation using variable-temperature NMR or NOESY experiments further clarifies dynamic behavior .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the triazole ring's reactivity and stability?

  • Methodological Answer : Substituent effects can be studied via Hammett plots or frontier molecular orbital (FMO) analysis. For instance, electron-withdrawing groups (e.g., ester moieties) increase the triazole ring's electrophilicity, as evidenced by reduced electron density at N3 in X-ray charge density maps . Reactivity trends are quantified using kinetic studies (e.g., monitoring nucleophilic substitution rates under varying substituents) .

Q. How do crystallographic parameters (e.g., torsion angles, unit cell dimensions) influence the compound's physicochemical properties?

  • Methodological Answer : Torsion angles (e.g., O5–C9–C8–I1 = −78.79°) impact molecular packing and solubility. Triclinic packing (density = 1.791 g/cm3^3) correlates with low solubility in polar solvents, while hydrogen-bonding interactions (e.g., O5–H⋯O2) enhance thermal stability (m.p. >140°C) . Hirshfeld surface analysis can map intermolecular interactions to predict dissolution behavior or melting points .

Q. What experimental designs are effective for studying the compound's biological activity or coordination chemistry?

  • Methodological Answer : Bioactivity assays (e.g., antimicrobial or enzyme inhibition studies) require purity validation via HPLC and dose-response curves. For coordination chemistry, conduct titration experiments with metal salts (e.g., Cu2+^{2+}) while monitoring UV-Vis spectral shifts (e.g., ligand-to-metal charge transfer bands) . Single-crystal XRD of metal complexes reveals binding modes (e.g., N3 as a donor site) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate

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